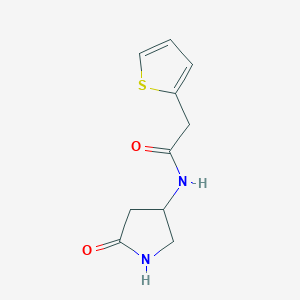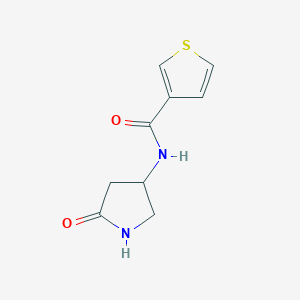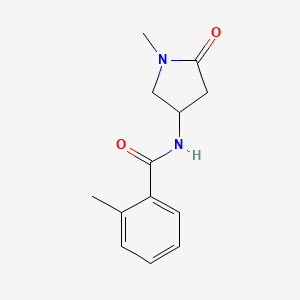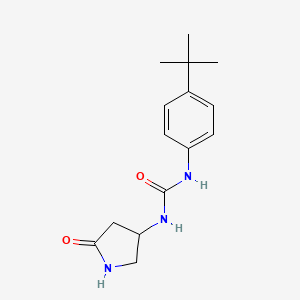
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea, also known as 5-oxo-4-t-butyl-1-pyrrolidinecarboxylic acid tert-butyl ester, is a synthetic compound that has been used in a variety of research applications. It is a white to off-white crystalline solid that is soluble in organic solvents, such as ethanol and diethyl ether. Its structure consists of a tert-butyl group attached to a pyrrolidine ring, with a carbonyl group at the end. The compound has been used in various scientific research applications, such as drug design, synthetic organic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in drug design, as a starting material for the synthesis of other compounds, and in biochemistry. In drug design, 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester has been used as a model compound to study the interactions between drugs and their targets. In synthetic organic chemistry, the compound has been used as a starting material for the synthesis of other compounds. In biochemistry, the compound has been used to study the effects of other compounds on the biochemical and physiological processes of living organisms.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body, causing changes in their activity. This may lead to changes in the biochemical and physiological processes of the organism, depending on the target proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain proteins and enzymes, leading to changes in the biochemical and physiological processes of the organism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester in laboratory experiments include its availability, low cost, and ease of synthesis. It can also be used as a model compound to study the interactions between drugs and their targets. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Direcciones Futuras
Future research on 1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester should focus on understanding its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential applications in drug design, synthetic organic chemistry, and biochemistry. Other potential areas of research include the development of new synthesis methods and the exploration of new uses for the compound.
Métodos De Síntesis
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)ureatyl-1-pyrrolidinecarboxylic acid tert-butyl ester can be synthesized from the reaction of tert-butyl bromide and 5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is isolated by the addition of aqueous hydrochloric acid. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)10-4-6-11(7-5-10)17-14(20)18-12-8-13(19)16-9-12/h4-7,12H,8-9H2,1-3H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRDAXTGOYHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
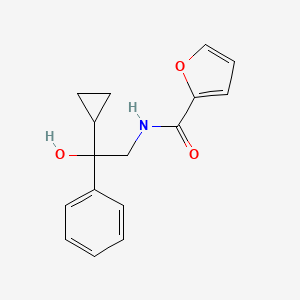


![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
